molecular formula C17H18FN7O2 B2421404 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone CAS No. 920366-81-0

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone

Cat. No.: B2421404
CAS No.: 920366-81-0
M. Wt: 371.376
InChI Key: FLLPWUBUPJRROK-UHFFFAOYSA-N
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

The synthesis of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the fluorophenyl group: This can be achieved through various substitution reactions, often using fluorinated aromatic compounds.

    Attachment of the piperazine moiety: This step involves the reaction of the triazolopyrimidine intermediate with piperazine under suitable conditions.

    Methoxyethanone addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .

Chemical Reactions Analysis

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted derivatives.

    Acylation: The methoxyethanone group can participate in acylation reactions, forming various acylated products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) .

Scientific Research Applications

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Biological Research: The compound is used as a tool in biological studies to investigate the role of triazolopyrimidine derivatives in various biological processes.

    Pharmacology: It is explored for its pharmacokinetic properties and potential as a drug candidate.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules

Comparison with Similar Compounds

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone can be compared with other triazolopyrimidine derivatives, such as:

    1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may affect its binding affinity and biological activity.

    1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s pharmacokinetic properties and overall efficacy.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O2/c1-27-10-14(26)23-5-7-24(8-6-23)16-15-17(20-11-19-16)25(22-21-15)13-4-2-3-12(18)9-13/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLPWUBUPJRROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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